molecular formula C8H7BrO B1279399 3-Bromo-2-methylbenzaldehyde CAS No. 83647-40-9

3-Bromo-2-methylbenzaldehyde

Cat. No. B1279399
Key on ui cas rn: 83647-40-9
M. Wt: 199.04 g/mol
InChI Key: HHVUFPUWPWOWOA-UHFFFAOYSA-N
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Patent
US08389508B2

Procedure details

To a solution of 1,3-dibromo-2-methylbenzene (3 g, 12.00 mmol) in Tetrahydrofuran (THF) (100 mL) stirred under nitrogen at −78° C. was added BuLi (9.00 mL, 14.40 mmol) dropwise. The reaction mixture was stirred at −78° C. for 20 min. DMF (1.115 mL, 14.40 mmol) was added dropwise. The reaction mixture was continuously stirred for 2 hours. The reaction was quenched with sat. aq. ammonia chloride solution. The aqueous layers were separated and extracted by EA for 3 times. The combined organic layers were washed by brine, dried over anhydrous sodium sulfate. The dried solution was concentrated in vacuo to afford 3-bromo-2-methylbenzaldehyde (D93) (2.4 g), which was used for the next step without further purification. MS (ES): C8H7BrO requires 197.9. found 199 (M+H+)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.115 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[C:3]=1[CH3:9].[Li]CCCC.CN([CH:18]=[O:19])C>O1CCCC1>[Br:8][C:4]1[C:3]([CH3:9])=[C:2]([CH:7]=[CH:6][CH:5]=1)[CH:18]=[O:19]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)Br)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
1.115 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was continuously stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with sat. aq. ammonia chloride solution
CUSTOM
Type
CUSTOM
Details
The aqueous layers were separated
EXTRACTION
Type
EXTRACTION
Details
extracted by EA for 3 times
WASH
Type
WASH
Details
The combined organic layers were washed by brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The dried solution was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C(=C(C=O)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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